molecular formula C16H12O7 B6410289 2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261916-83-9

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6410289
CAS RN: 1261916-83-9
M. Wt: 316.26 g/mol
InChI Key: SBHGYZSPZHAWBE-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid (2,3,5-DMB) is a carboxylic acid that has been studied extensively for its various biochemical and physiological effects. It is commonly used in laboratory experiments due to its unique properties and wide range of applications.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as nucleic acids, proteins, and carbohydrates. It has also been used as a chromogenic reagent for the detection of enzymes and other proteins. In addition, it has been used as a model compound for studying enzymatic reactions and as a substrate for various enzymes.

Mechanism of Action

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is thought to act by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to interfere with the metabolism of certain drugs. In addition, it has been shown to reduce inflammation and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, it can be used as a fluorescent probe or chromogenic reagent for the detection of various biomolecules. However, it has some limitations, such as its low solubility in water and its potential to interfere with drug metabolism.

Future Directions

The potential future directions of 2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further research into its mechanism of action and potential toxicity is needed. Finally, further research into its use as a fluorescent probe or chromogenic reagent for the detection of biomolecules could lead to new and improved methods for detecting and quantifying these molecules.

Synthesis Methods

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% is synthesized by the condensation of 3,5-dicarboxyphenylacetic acid with 5-methoxybenzaldehyde in the presence of p-toluenesulfonic acid. The reaction proceeds in a two-step process, first forming a Schiff base which is then converted to the final product. The reaction is usually conducted in an aqueous medium at room temperature and is complete within a few hours.

properties

IUPAC Name

5-(2-carboxy-4-methoxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-23-11-2-3-12(13(7-11)16(21)22)8-4-9(14(17)18)6-10(5-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHGYZSPZHAWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691889
Record name 4-Methoxy[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid

CAS RN

1261916-83-9
Record name 4-Methoxy[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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